molecular formula C12H19NS B12686590 Pyridine, 4-(2-(pentylthio)ethyl)- CAS No. 134480-44-7

Pyridine, 4-(2-(pentylthio)ethyl)-

Cat. No.: B12686590
CAS No.: 134480-44-7
M. Wt: 209.35 g/mol
InChI Key: QHTNTEFDGFBAEA-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-(pentylthio)ethyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(pentylthio)ethyl)- typically involves the introduction of a pentylthioethyl group to the pyridine ring. One common method is through the reaction of 4-bromopyridine with 2-(pentylthio)ethyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(2-(pentylthio)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine, 4-(2-(pentylthio)ethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(pentylthio)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The sulfur atom in the pentylthioethyl group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Pyridine, 4-(2-(pentylthio)ethyl)- is unique due to the presence of the pentylthioethyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

134480-44-7

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-(2-pentylsulfanylethyl)pyridine

InChI

InChI=1S/C12H19NS/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12/h5-6,8-9H,2-4,7,10-11H2,1H3

InChI Key

QHTNTEFDGFBAEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCC1=CC=NC=C1

Origin of Product

United States

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